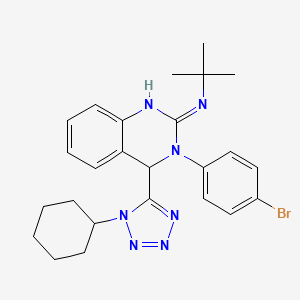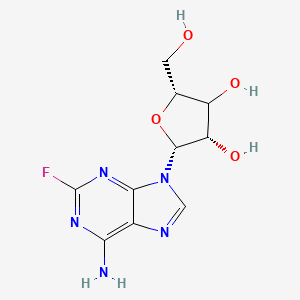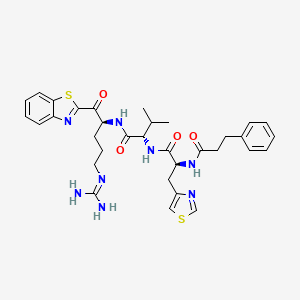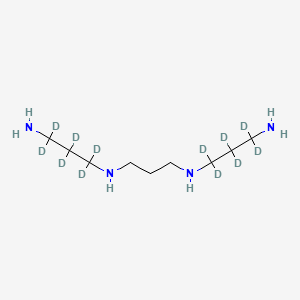
N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine typically involves the reaction of deuterated 1,3-dibromopropane with deuterated 3-aminopropylamine. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (normal hydrogen) into the final product. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial to maintain the deuterium content in the final compound.
化学反応の分析
Types of Reactions
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its deuterium content.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the reaction kinetics and stability of the compound, leading to different biological and chemical behaviors compared to non-deuterated analogs. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine (non-deuterated analog)
- N,N’-Bis(2-aminoethyl)-1,2-ethanediamine
- N,N’-Bis(4-aminobutyl)-1,4-butanediamine
Uniqueness
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
特性
分子式 |
C9H24N4 |
|---|---|
分子量 |
200.39 g/mol |
IUPAC名 |
N'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChIキー |
ZAXCZCOUDLENMH-JIVOINLISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCNC([2H])([2H])C([2H])([2H])C([2H])([2H])N |
正規SMILES |
C(CN)CNCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
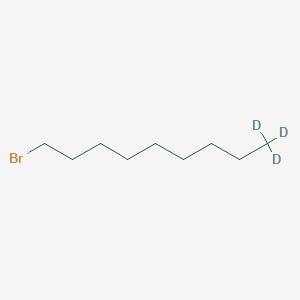
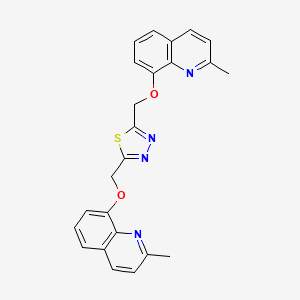
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

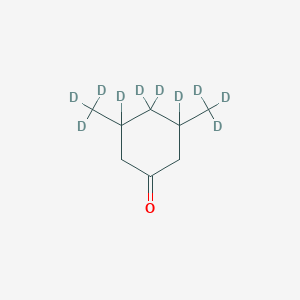
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
